4'-Bromo-2'-fluorobiphenyl-4-sulfonyl chloride
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of 4'-Bromo-2'-fluorobiphenyl-4-sulfonyl chloride follows International Union of Pure and Applied Chemistry conventions for complex aromatic compounds containing multiple functional groups. According to established naming protocols, the compound is formally designated as 4-(4-bromo-2-fluorophenyl)benzenesulfonyl chloride, reflecting the biphenyl connectivity and the specific positioning of the halogen substituents. This nomenclature system emphasizes the biphenyl core structure while clearly identifying the sulfonyl chloride functional group attached to the para position of one phenyl ring.
The molecular formula has been consistently reported as C₁₂H₇BrClFO₂S across multiple authoritative chemical databases and suppliers. This formula reflects the presence of twelve carbon atoms forming the biphenyl backbone, seven hydrogen atoms remaining after halogen substitution, one bromine atom at the 4' position, one chlorine atom in the sulfonyl chloride group, one fluorine atom at the 2' position, two oxygen atoms in the sulfonyl group, and one sulfur atom. The molecular weight of this compound is precisely determined to be 349.60 atomic mass units, which corresponds to the sum of all constituent atomic masses.
Detailed analysis of the molecular connectivity reveals that the compound consists of two phenyl rings connected via a single carbon-carbon bond, characteristic of biphenyl derivatives. The substitution pattern places the bromine atom at the para position relative to the biphenyl linkage on one ring, while the fluorine atom occupies the ortho position on the same ring. The sulfonyl chloride group is attached to the para position of the opposite phenyl ring, creating a symmetric arrangement that influences both the chemical reactivity and physical properties of the molecule.
Properties
IUPAC Name |
4-(4-bromo-2-fluorophenyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClFO2S/c13-9-3-6-11(12(15)7-9)8-1-4-10(5-2-8)18(14,16)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKQJZCTZXUPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)Br)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373668 | |
| Record name | 4'-bromo-2'-fluorobiphenyl-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677326-82-8 | |
| Record name | 4'-bromo-2'-fluorobiphenyl-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme
$$
\text{4'-Bromo-2'-fluorobiphenyl-4-sulfonic acid} + \text{SOCl}2 \xrightarrow[\text{DMF}]{\text{Heat, 4 h}} \text{this compound} + \text{SO}2 + \text{HCl}
$$
Detailed Conditions
| Reagent/Condition | Details |
|---|---|
| Starting Material | 4'-Bromo-2'-fluorobiphenyl-4-sulfonic acid |
| Chlorinating Agent | Thionyl chloride (SOCl2) |
| Catalyst | N,N-Dimethylformamide (DMF) |
| Temperature | Heating (typically reflux) |
| Reaction Time | Approximately 4 hours |
| Yield | Up to 88% reported |
Mechanistic Notes
- DMF acts as a catalyst by activating thionyl chloride, facilitating the conversion of the sulfonic acid to the sulfonyl chloride.
- The reaction proceeds via formation of an intermediate chlorosulfite, which then eliminates sulfur dioxide and hydrogen chloride gases, driving the reaction forward.
Alternative and Supporting Methods
While the primary method is well-established, other sulfonyl chloride preparations often involve similar chlorinating agents such as phosphorus pentachloride (PCl5) or oxalyl chloride. However, for this specific compound, thionyl chloride with DMF remains the preferred and most efficient method based on literature.
Patent literature relating to related sulfonyl chloride compounds suggests that:
- Controlled acid concentration and reaction atmosphere (dry inert conditions) improve product purity.
- Post-reaction workup involves removal of excess thionyl chloride and purification by crystallization or distillation under reduced pressure.
Summary Table of Preparation Method
| Step | Description | Conditions/Notes |
|---|---|---|
| Starting Material | 4'-Bromo-2'-fluorobiphenyl-4-sulfonic acid | Purity critical for yield |
| Chlorinating Agent | Thionyl chloride | Stoichiometric excess often used |
| Catalyst | N,N-Dimethylformamide (DMF) | Catalytic amount (~few drops) |
| Temperature | Reflux or controlled heating | ~70-80°C typical |
| Reaction Time | 4 hours | Monitored by TLC or HPLC |
| Workup | Removal of SOCl2 and byproducts | Vacuum distillation/crystallization |
| Yield | High (up to 88%) | Verified by NMR, HPLC |
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-2’-fluorobiphenyl-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring of the biphenyl derivative.
Nucleophilic Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and strong acids (e.g., H2SO4) under controlled temperatures.
Nucleophilic Substitution: Reagents such as amines or alcohols can be used under basic conditions to facilitate the substitution of the sulfonyl chloride group.
Major Products Formed
Electrophilic Aromatic Substitution: Products include various substituted biphenyl derivatives depending on the electrophile used.
Nucleophilic Substitution: Products include sulfonamide or sulfonate derivatives, which are valuable intermediates in organic synthesis.
Scientific Research Applications
4’-Bromo-2’-fluorobiphenyl-4-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Bromo-2’-fluorobiphenyl-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The presence of bromine and fluorine atoms on the biphenyl ring can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Substituent Effects on Reactivity and Stability
- Halogen Position and Type: The 2'-fluoro substituent in this compound enhances electron-withdrawing effects, increasing the sulfonyl chloride's electrophilicity compared to non-fluorinated analogs like 4'-Bromobiphenyl-4-sulfonyl chloride .
Steric and Electronic Effects :
Physical and Chemical Properties
Biological Activity
4'-Bromo-2'-fluorobiphenyl-4-sulfonyl chloride is an organic compound that has garnered attention for its significant biological activities, particularly in the fields of proteomics and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of CHBrClFOS and a molecular weight of approximately 349.6 g/mol. The structure features a bromine atom at the para position and a fluorine atom at the ortho position of one of the biphenyl rings, along with a sulfonyl chloride functional group. This unique arrangement contributes to its reactivity and biological activity.
This compound acts primarily as a reactive electrophile. It can form covalent bonds with nucleophilic sites on proteins, which is critical for probing protein function and dynamics. This property is particularly useful in studying enzyme mechanisms and protein-ligand interactions. The sulfonyl chloride moiety enhances the compound's ability to modify biomolecules, potentially improving their biological functions or facilitating the study of protein interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity , especially against gram-positive bacteria. Its effectiveness stems from its ability to interact with bacterial proteins, disrupting their function and leading to cell death.
Proteomic Applications
The compound has been utilized in proteomics for modifying proteins to study their interactions and functions. Its reactivity allows researchers to label proteins selectively, enabling detailed analysis of protein dynamics in various biological contexts.
Study on Antimicrobial Efficacy
In a recent study investigating antimicrobial agents, this compound was tested against several strains of gram-positive bacteria. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound for developing new antibiotics.
Proteomic Labeling Experiment
Another study focused on using this compound for labeling specific proteins in cancer cells. The researchers found that treatment with this compound allowed for the identification of key signaling pathways involved in tumor progression. This labeling facilitated the understanding of how certain proteins contribute to cancer cell survival and proliferation.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 4-Fluorobiphenyl-4-sulfonyl chloride | CHClFOS | Contains fluorine instead of bromine at para position |
| 4-Chlorobiphenyl-4-sulfonyl chloride | CHClOS | Has chlorine instead of bromine |
| 4-Iodobiphenyl-4-sulfonyl chloride | CHIClFOS | Contains iodine instead of bromine |
The unique combination of bromine and fluorine in this compound contributes to its distinct reactivity profile, making it suitable for specific synthetic pathways and biological studies.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare 4'-Bromo-2'-fluorobiphenyl-4-sulfonyl chloride, and how is its structural integrity validated?
- Methodological Answer : The compound is typically synthesized via sulfonation of a biphenyl precursor followed by halogenation. For example, sulfonyl chlorides are often generated using chlorosulfonic acid under controlled conditions . Key analytical techniques include:
- NMR Spectroscopy : To confirm substitution patterns (e.g., distinguishing fluorine and bromine coupling in and NMR) .
- X-ray Crystallography : Critical for resolving stereoelectronic effects of bromine and fluorine. Programs like SHELXL refine heavy-atom positions and thermal parameters .
- Mass Spectrometry : Validates molecular weight and detects halogen isotopic patterns (e.g., / splitting) .
Q. How do bromine and fluorine substituents influence the compound’s solubility and stability in organic reactions?
- Methodological Answer : Bromine increases molecular weight and polarizability, enhancing solubility in nonpolar solvents, while fluorine’s electronegativity reduces electron density at the sulfonyl chloride group, increasing susceptibility to hydrolysis. Stability can be maintained by:
- Storing under anhydrous conditions at 0–6°C (as recommended for sulfonyl chlorides in ).
- Using desiccants during reactions to minimize moisture .
Advanced Research Questions
Q. What crystallographic challenges arise during structural determination of this compound, and how are they resolved?
- Methodological Answer : Heavy atoms like bromine cause significant X-ray absorption and anisotropic displacement, complicating refinement. Solutions include:
- High-Resolution Data Collection : Synchrotron radiation improves data quality for SHELXL refinement .
- ORTEP Visualization : Highlights thermal ellipsoids and positional disorder, aiding in model adjustment .
- Twinned Data Refinement : SHELXL’s twin law functions address pseudo-merohedral twinning common in halogenated aromatics .
Q. How can competing reactivity of the sulfonyl chloride group be managed in cross-coupling reactions?
- Methodological Answer : The sulfonyl chloride’s electrophilicity may interfere with Suzuki-Miyaura or Buchwald-Hartwig couplings. Strategies include:
- Protection/Deprotection : Temporarily converting -SOCl to -SONH via ammonolysis .
- Low-Temperature Conditions : Slowing hydrolysis during palladium-catalyzed reactions (e.g., -20°C in THF) .
Q. What impurities are common in this compound, and how are they quantified?
- Methodological Answer : Byproducts like 4'-Bromo-2'-fluorobiphenyl-4-sulfonic acid (from partial hydrolysis) or debrominated derivatives may form. Analytical workflows involve:
- HPLC-PDA/MS : Using C18 columns with 0.1% TFA in acetonitrile/water gradients to separate acidic impurities .
- Ion Chromatography : Detects sulfonic acid residues at ppm levels .
Key Citations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
